molecular formula C8H7NO3S B032533 S-(4-nitrophenyl) ethanethioate CAS No. 15119-62-7

S-(4-nitrophenyl) ethanethioate

Cat. No. B032533
CAS RN: 15119-62-7
M. Wt: 197.21 g/mol
InChI Key: QCGPFSMQZNLBCA-UHFFFAOYSA-N
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Patent
US08012978B2

Procedure details

To the solution of 5 ml (69.95 mmol) of thiolacetic acid and 12 ml of triethyl amine in 75 ml of toluene was added dropwise 7.5 g (34.71 mmol) of 4-nitrobenzyl bromide in 100 ml of 1:2 THF/Toluene for 4 hours. The mixture was continuously stirred overnight, evaporated and crystallized with EtAc/Toluene/Hexane to afford 7.1 g (96%) of the title compound. 1H NMR (CDCl3) 8.13 (ddd, 2H, J=2.5, 4.5, 9.3 Hz), 7.44 (ddd, 2H, J=2.5, 4.5, 9.3 Hz), 4.14 (s, 2H), 2.35 (S, 3H); 13C NMR 194.53, 145.73, 129.91, 124.07, 32.93, 30.50; MS M+234.34 (M+Na).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
THF Toluene
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7](O)=O.C(N(CC)CC)C.[N+:17](C1C=CC(CBr)=CC=1)([O-:19])=[O:18].C1C[O:31][CH2:30][CH2:29]1.C1(C)C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:29][C:30]([S:1][C:5]1[CH:4]=[CH:3][C:2]([N+:17]([O-:19])=[O:18])=[CH:6][CH:7]=1)=[O:31] |f:3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Name
THF Toluene
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1.C1(=CC=CC=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
crystallized with EtAc/Toluene/Hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(=O)SC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.